2-Cyclopropyl-4-fluorobenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropyl-4-fluorobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-9-4-3-8(6-12)10(5-9)7-1-2-7/h3-7H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFJMASYXAOZGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC(=C2)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1697223-54-3 | |
| Record name | 2-cyclopropyl-4-fluorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Design for 2 Cyclopropyl 4 Fluorobenzaldehyde
Established Synthetic Routes and Reaction Optimizations
The efficient construction of 2-cyclopropyl-4-fluorobenzaldehyde hinges on a well-defined synthetic strategy. Researchers have explored various pathways, often involving the sequential introduction of the required functional groups onto a benzene (B151609) ring. Optimization of these routes is crucial for maximizing yield and purity, and often involves fine-tuning reaction conditions such as temperature, solvent, and catalyst choice. beilstein-journals.orgscielo.brresearchgate.net
Strategies for Introduction and Functionalization of the Cyclopropyl (B3062369) Moiety
The cyclopropyl group is a key structural element, often introduced to enhance the metabolic stability and potency of drug candidates. iris-biotech.deresearchgate.net Its incorporation into aromatic systems can be achieved through several methods. One common approach is the cross-coupling of an aryl halide or triflate with a cyclopropyl organometallic reagent, such as cyclopropylmagnesium bromide or potassium cyclopropyltrifluoroborate (B8364958), often catalyzed by palladium or cobalt complexes. organic-chemistry.org Another strategy involves the cyclopropanation of an appropriately substituted alkene. nih.gov The inherent strain and unique electronic properties of the cyclopropyl ring, which exhibits some π-character, can influence the reactivity of the aromatic ring and its subsequent functionalization. wikipedia.orgstackexchange.com
The table below summarizes common methods for introducing a cyclopropyl group.
| Method | Reagents | Catalyst | Notes |
| Suzuki-Miyaura Coupling | Potassium cyclopropyltrifluoroborate, Aryl chloride | Palladium catalyst | Good for various substituted aryl chlorides. organic-chemistry.org |
| Grignard Cross-Coupling | Cyclopropylmagnesium bromide, Aryl bromide/triflate | Palladium catalyst with Zinc Bromide | Produces cyclopropyl arenes in good yields. organic-chemistry.org |
| Cobalt-Catalyzed Cross-Coupling | Cyclopropyl Grignard reagent, Alkyl iodide | Cobalt catalyst | Chemoselective and diastereoconvergent. organic-chemistry.org |
| Corey-Chaykovsky Cyclopropanation | Trimethylsulfoxonium iodide, Substituted chalcone | - | Forms donor-acceptor cyclopropanes. nih.gov |
Regioselective Fluorination Techniques in Aromatic Systems
The introduction of a fluorine atom at a specific position on the aromatic ring is a critical step in the synthesis of this compound. Regioselective fluorination is a well-established field in organofluorine chemistry, with several techniques available to achieve the desired substitution pattern. numberanalytics.comnih.govacs.org The choice of method often depends on the electronic nature of the substrate and the directing effects of existing substituents.
Electrophilic fluorination, using reagents like Selectfluor, can be employed to introduce fluorine onto electron-rich aromatic rings. rsc.org The regioselectivity is governed by the electronic and steric properties of the substrate. numberanalytics.com For less activated rings, nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a nitro or chloro group, by a fluoride (B91410) source is a common strategy.
The table below outlines key techniques for regioselective fluorination.
| Technique | Reagent Type | Key Factors |
| Electrophilic Fluorination | Electrophilic fluorinating agents (e.g., Selectfluor) | Electronic and steric properties of the substrate. numberanalytics.com |
| Nucleophilic Aromatic Substitution | Nucleophilic fluoride source (e.g., KF, CsF) | Presence of a good leaving group and activating groups. |
| Palladium-Catalyzed Fluorination | Aryl triflates/bromides, Fluoride source | Biaryl monophosphine ligands can enable room-temperature reactions. organic-chemistry.org |
Aldehyde Functional Group Generation and Manipulation
The final step in the synthesis is often the introduction or unmasking of the aldehyde group. This can be accomplished through various methods, each with its own advantages and limitations.
A common and straightforward method for generating the aldehyde is the oxidation of a precursor alcohol or a methyl group attached to the aromatic ring. For instance, 2-cyclopropyl-4-fluorotoluene can be oxidized to the corresponding aldehyde. A variety of oxidizing agents can be employed for this transformation, with the choice depending on the desired selectivity and reaction conditions. Similarly, the oxidation of a primary alcohol, such as (2-cyclopropyl-4-fluorophenyl)methanol, provides a direct route to the aldehyde.
Direct formylation of a substituted aromatic precursor, such as 1-cyclopropyl-3-fluorobenzene (B600083), is another viable route. chemcd.comalfa-chemistry.com Classic formylation methods like the Gattermann-Koch reaction or the Vilsmeier-Haack reaction introduce the formyl group directly onto the aromatic ring. google.com The regioselectivity of these reactions is directed by the existing substituents on the ring. For example, in 1-cyclopropyl-3-fluorobenzene, the cyclopropyl group is an ortho-, para-director, while the fluorine atom is also an ortho-, para-director, albeit deactivating. The interplay of these directing effects will determine the position of the incoming formyl group.
Halogen-Exchange Reactions for Fluorine Incorporation (e.g., from chloro-precursors)
The Halex (halogen-exchange) reaction provides an alternative and often practical method for introducing fluorine into an aromatic ring. google.comorganic-chemistry.orgorganicmystery.com This approach involves the substitution of a halogen, typically chlorine or bromine, with fluorine using a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF). google.comchemrxiv.org The reaction is often carried out at high temperatures in a polar aprotic solvent. google.com For example, 2-cyclopropyl-4-chlorobenzaldehyde could be converted to this compound via a Halex reaction. google.com The efficiency of this reaction can be influenced by the nature of the catalyst, solvent, and the specific alkali metal fluoride used. google.com
The table below details common conditions for Halex reactions.
| Fluoride Source | Catalyst | Solvent | Temperature |
| Potassium Fluoride (KF) | Phase-transfer catalyst (e.g., aminophosphonium salt) | Dimethylformamide (DMF), Sulfolane | 190-250 °C google.com |
| Cesium Fluoride (CsF) | - | Polar aprotic solvents | High temperatures |
Convergent and Divergent Synthetic Approaches
The synthesis of this compound can be approached through two primary strategies: divergent and convergent synthesis. A divergent approach would begin with a common precursor, 1-cyclopropyl-3-fluorobenzene, followed by the introduction of the aldehyde functionality. Conversely, a convergent strategy involves the coupling of two key fragments, typically a halogenated 4-fluorobenzaldehyde (B137897) derivative and a cyclopropyl-containing reagent.
A plausible divergent route commences with the commercially available 1-cyclopropyl-3-fluorobenzene. chemcd.comalfa-chemistry.com The introduction of the aldehyde group at the position ortho to the cyclopropyl group is the key challenge. One established method for such a transformation is directed ortho-metalation (DoM). wikipedia.org This process involves the deprotonation of the aromatic ring at the position ortho to a directing metalating group (DMG) using a strong base like an alkyllithium. wikipedia.orgsemanticscholar.org In the case of 1-cyclopropyl-3-fluorobenzene, the fluorine atom can act as a weak directing group, and its activating effect, combined with the cyclopropyl group, can guide lithiation to the desired C2 position. psu.eduepfl.ch The resulting aryllithium intermediate can then be quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to yield the target aldehyde.
Another potential formylation method is the Vilsmeier-Haack reaction. ijpcbs.comwikipedia.org This reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride and DMF, to formylate electron-rich aromatic rings. jk-sci.comorganic-chemistry.org The success of this reaction would depend on the 1-cyclopropyl-3-fluorobenzene ring being sufficiently activated for electrophilic substitution at the desired position.
A convergent strategy offers an alternative pathway. This approach would likely start with a pre-functionalized benzaldehyde (B42025), such as 2-bromo-4-fluorobenzaldehyde (B1271550), which is commercially available. synquestlabs.com The cyclopropyl group can then be introduced via a transition metal-catalyzed cross-coupling reaction, a method discussed in detail in section 2.2.2.
Multi-Component Reactions (MCRs) Incorporating Benzaldehyde Derivatives
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are a cornerstone of efficient chemical synthesis. acs.org Benzaldehyde and its derivatives are frequently employed as key building blocks in a variety of MCRs to generate structurally complex molecules. organic-chemistry.org For instance, MCRs have been utilized to synthesize highly functionalized γ-lactam derivatives from aromatic amines, aldehydes, and pyruvate (B1213749) derivatives. rjpn.org Other examples include the synthesis of dihydropyrano[2,3-c]pyrazoles and pyrano[2,3-d]-pyrimidinones using benzaldehyde derivatives. acs.org
While specific MCRs starting directly from this compound are not extensively documented, its structure lends itself to theoretical inclusion in established MCR protocols. The aldehyde functional group is the reactive handle that would participate in the initial steps of most of these reactions, typically through the formation of an imine intermediate. rjpn.org Therefore, this compound could serve as a valuable substrate in known MCRs, such as the Ugi or Passerini reactions, to introduce the 2-cyclopropyl-4-fluorophenyl moiety into larger, more complex molecular scaffolds, potentially leading to novel compounds with interesting biological or material properties.
Transition Metal-Catalyzed Coupling Reactions for Aryl-Cyclopropyl Linkages
Transition metal-catalyzed cross-coupling reactions are powerful and indispensable tools for the formation of carbon-carbon bonds, including the crucial aryl-cyclopropyl linkage required in a convergent synthesis of this compound.
The Suzuki-Miyaura coupling is arguably the most widely used method for this purpose, reacting an organoboron species with an organohalide. acs.org In a convergent synthesis, this would involve the coupling of 2-bromo-4-fluorobenzaldehyde with a cyclopropylboron reagent, such as cyclopropylboronic acid or potassium cyclopropyltrifluoroborate. researchgate.netnih.gov The use of potassium cyclopropyltrifluoroborate is particularly advantageous as it is an air-stable solid that circumvents the instability and potential for protodeboronation associated with cyclopropylboronic acid. nih.gov These reactions are typically catalyzed by palladium complexes with various phosphine (B1218219) ligands. The reaction conditions are generally mild and tolerate a wide range of functional groups, including the aldehyde present in the substrate. acs.orgnih.gov
The Negishi coupling offers another robust method, utilizing an organozinc reagent as the coupling partner. nih.govcapes.gov.br The synthesis would involve reacting 2-bromo-4-fluorobenzaldehyde with a cyclopropylzinc halide. This reaction is also typically palladium-catalyzed and is known for its high efficiency and functional group tolerance. wikipedia.orgnih.gov Both Suzuki-Miyaura and Negishi couplings represent highly effective strategies for forging the aryl-cyclopropyl bond in the target molecule.
Table 1: Illustrative Conditions for Transition Metal-Catalyzed Aryl-Cyclopropyl Coupling
| Coupling Partner 1 | Coupling Partner 2 | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference(s) |
|---|---|---|---|---|---|---|
| Aryl Chloride | Potassium Cyclopropyltrifluoroborate | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene/H₂O | 80-95 | nih.gov |
| Aryl Bromide | Cyclopropylboronic Acid | PdCl₂(dppf)·CH₂Cl₂ | K₂CO₃ | DMF/H₂O | ~90 | acs.org |
| Aryl Bromide | Phenylboronic Acid | (NHC)₂PdBr₂ | KOH | H₂O/2-propanol | >95 | nih.gov |
| 5-Iodo-2'-deoxyuridine | Fluoroalkylzinc Bromide | Pd₂(dba)₃ / P(2-furyl)₃ | N/A | THF | 60-85 | nih.gov |
Note: This table presents generalized conditions from the literature for similar transformations and is intended for illustrative purposes.
Sustainable and Scalable Synthetic Considerations
The principles of green chemistry and scalability are paramount in modern synthetic planning. rjpn.org For the synthesis of this compound, several factors can be optimized to create a more sustainable and industrially viable process.
In divergent approaches, the choice of formylation method is critical. Directed ortho-metalation, while effective, requires stoichiometric amounts of strong, pyrophoric alkyllithium bases and cryogenic temperatures, posing challenges for large-scale production and safety. uwindsor.ca The Vilsmeier-Haack reaction, while using more manageable reagents, can generate significant waste. ijpcbs.com Alternative, greener formylation techniques, such as those using catalytic methods or safer formylating agents, would be preferable. youtube.com
Convergent syntheses based on transition metal-catalyzed coupling reactions offer advantages in building complexity late in the synthesis. However, the cost of palladium catalysts and ligands, as well as the need to remove residual metal from the final product, are significant considerations for scalability. acs.orgdntb.gov.ua The development of highly active catalysts that can be used at low loadings is an ongoing area of research. acs.org Using more readily available and less expensive aryl chlorides instead of bromides or iodides is also a key strategy for improving the cost-effectiveness of these couplings. nih.gov
From a green chemistry perspective, the choice of solvent is crucial. Replacing hazardous solvents like DMF with more benign alternatives such as alcohols or even water is highly desirable. rjpn.orgacs.org MCRs inherently align with green chemistry principles by maximizing atom economy and reducing the number of synthetic steps, which in turn minimizes solvent usage and waste generation. acs.org Furthermore, developing catalyst-free procedures or using reusable dehydrating agents like neutral alumina (B75360) can significantly enhance the environmental profile of a synthesis. nih.gov
Table 2: Potential Formylation Methods for 1-cyclopropyl-3-fluorobenzene
| Method | Reagents | Typical Conditions | Key Features | Reference(s) |
|---|---|---|---|---|
| Directed Ortho-Metalation | n-BuLi or s-BuLi, TMEDA, then DMF | THF, -78 °C | High regioselectivity, requires cryogenic temperatures and strong base. | wikipedia.orgsemanticscholar.org |
| Vilsmeier-Haack | POCl₃, DMF | 0 °C to 80 °C | Uses common, inexpensive reagents; can be harsh for sensitive substrates. | jk-sci.comorganic-chemistry.org |
| Rieche Formylation | Dichloromethyl methyl ether, Lewis Acid (e.g., TiCl₄) | CH₂Cl₂ | Alternative to Vilsmeier-Haack, avoids phosphorus waste. | youtube.com |
| Duff Reaction | Urotropine (Hexamethylenetetramine), Acid (e.g., TFA) | Trifluoroacetic acid | Suitable for electron-rich arenes; avoids strong bases. | youtube.com |
Note: This table outlines potential methods based on general reactions for arene formylation and is for illustrative purposes.
Chemical Reactivity and Mechanistic Investigations of 2 Cyclopropyl 4 Fluorobenzaldehyde
Reactivity of the Aldehyde Functional Group
The aldehyde group is the most reactive site in the molecule for many transformations, characterized by the electrophilic nature of the carbonyl carbon.
Nucleophilic Addition Reactions to the Carbonyl Carbon
The carbonyl carbon of the aldehyde is susceptible to attack by nucleophiles. This fundamental reaction proceeds via the formation of a tetrahedral intermediate. The general mechanism involves the nucleophile attacking the partially positive carbonyl carbon, leading to the cleavage of the pi bond and formation of an alkoxide intermediate. Subsequent protonation yields the alcohol product. Common nucleophiles include organometallic reagents like Grignard reagents and organolithium compounds, as well as hydrides. youtube.com For instance, the reaction with a Grignard reagent, such as methylmagnesium bromide, would introduce a methyl group, leading to the formation of a secondary alcohol. youtube.com
Condensation Reactions, Including Knoevenagel Condensation and Schiff Base Formation
Knoevenagel Condensation: 2-Cyclopropyl-4-fluorobenzaldehyde can undergo Knoevenagel condensation with active methylene (B1212753) compounds. This reaction typically involves a basic catalyst, such as piperidine, and results in the formation of a new carbon-carbon double bond. beilstein-journals.org For example, the reaction of a fluorinated benzaldehyde (B42025) with malononitrile (B47326) under mechanochemical conditions (ball milling) has been shown to produce the corresponding benzylidene malononitrile derivative. beilstein-journals.orgresearchgate.net The reaction is often efficient and can sometimes proceed even without a solvent or catalyst. researchgate.net The presence of the electron-withdrawing fluorine atom can enhance the reactivity of the aldehyde toward this condensation. A study on the three-component reaction of 4-fluorobenzaldehyde (B137897), β-ketonitriles, and secondary cyclic amines suggests that the Knoevenagel condensation likely precedes subsequent reactions like nucleophilic aromatic substitution. mdpi.com
Schiff Base Formation: The aldehyde functionality readily reacts with primary amines to form imines, also known as Schiff bases. This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. nih.gov This intermediate then dehydrates to yield the stable imine product. nih.govjocpr.com The formation of the azomethine group (-C=N-) is a key characteristic of this reaction. nih.govjocpr.com Schiff bases derived from substituted benzaldehydes are a significant class of compounds with various applications. nih.govnih.govresearchgate.net
Table 1: Examples of Condensation Reactions
| Reaction Type | Reactants | Catalyst/Conditions | Product |
|---|---|---|---|
| Knoevenagel Condensation | 4-Fluorobenzaldehyde, Malononitrile | Piperidine, Ball Milling | 4-Fluorobenzylidene malononitrile beilstein-journals.orgresearchgate.net |
| Knoevenagel Condensation | 4-Fluorobenzaldehyde, β-Ketonitriles, Secondary Cyclic Amines | Acetonitrile, Heat | 4-Aminobenzylidene derivatives of β-ketonitriles mdpi.com |
| Schiff Base Formation | 4-Nitrobenzaldehyde, 5-Chloro-2-aminobenzoic acid | Not specified | 5-Chloro-2-((4-nitrobenzylidene)amino)benzoic acid nih.gov |
Reductive Transformations to Alcohols and Subsequent Derivatives
The aldehyde group can be readily reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com These reagents deliver a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide to give the corresponding alcohol, (2-cyclopropyl-4-fluorophenyl)methanol. This alcohol can then serve as a precursor for the synthesis of other derivatives.
Oxidative Transformations to Carboxylic Acids
Oxidation of the aldehyde group yields the corresponding carboxylic acid, 2-cyclopropyl-4-fluorobenzoic acid. Various oxidizing agents can accomplish this transformation. A notable example is the Baeyer-Villiger oxidation, which can be used to convert substituted benzaldehydes to phenols, although this is a more complex transformation than direct oxidation to the carboxylic acid. nih.gov More conventional methods for oxidizing aldehydes to carboxylic acids include using reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid.
Aromatic Ring Reactivity and Substituent Effects
The reactivity of the aromatic ring is significantly influenced by the attached fluorine atom and, to a lesser extent, the cyclopropyl (B3062369) group.
Influence of the Fluorine Atom on Aromatic Electrophilicity and Nucleophilic Aromatic Substitution (S_NAr)
The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect on the aromatic ring. This effect deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (S_NAr). masterorganicchemistry.comlibretexts.orgnih.gov For an S_NAr reaction to occur, the ring must be electron-poor, a condition met by the presence of the fluorine atom and further enhanced by the aldehyde group, which is also electron-withdrawing. masterorganicchemistry.comlibretexts.org
The S_NAr mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. libretexts.org The negative charge is delocalized, particularly to the ortho and para positions relative to the leaving group. The subsequent elimination of the fluoride (B91410) ion restores the aromaticity of the ring. libretexts.orgnih.gov The reactivity order for halogens in S_NAr is F > Cl > Br > I, which is counterintuitive to bond strength but is explained by the rate-determining step being the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. masterorganicchemistry.com
An example of an S_NAr reaction is the displacement of the fluoride in 4-fluorobenzaldehyde by a nucleophile like an alkoxide or an amine. nih.govwalisongo.ac.id For instance, the reaction of 4-fluorobenzaldehyde with 4-methoxyphenol (B1676288) in the presence of potassium carbonate in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures yields 4-aryloxybenzaldehyde. walisongo.ac.id In some cases, the S_NAr reaction can occur in concert with other transformations, such as the Knoevenagel condensation. mdpi.com
Table 2: Nucleophilic Aromatic Substitution (S_NAr) of a Fluorobenzaldehyde
| Reactants | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| 4-Fluorobenzaldehyde, 4-Methoxyphenol | K₂CO₃, DMSO, 140°C | 4-Aryloxybenzaldehyde | walisongo.ac.id |
Electronic and Steric Contributions of the Cyclopropyl Group on Ortho, Meta, and Para Positions
The cyclopropyl group, due to its unique bonding characteristics, exerts significant electronic and steric effects on the aromatic ring to which it is attached. The high p-character of the C-C bonds within the three-membered ring allows it to interact with the π-system of the benzene (B151609) ring, acting as an electron-donating group. This donation occurs through hyperconjugation, where the Walsh orbitals of the cyclopropane (B1198618) ring overlap with the p-orbitals of the aromatic system. wikipedia.orgstackexchange.com This electron-donating nature is comparable to other alkyl groups but with distinct features.
In terms of steric hindrance, the cyclopropyl group is relatively bulky. When positioned at the ortho position to another group, as in this compound, it can sterically hinder reactions at the adjacent positions (the aldehyde group and the 3-position of the ring). This steric bulk can influence the regioselectivity of reactions, favoring attack at less hindered sites. rsc.org The table below summarizes the general electronic and steric contributions of the cyclopropyl group.
| Position | Electronic Contribution | Steric Contribution |
| Ortho | Electron-donating (+I, +M) | High steric hindrance |
| Meta | Primarily electron-donating (+I) | Moderate steric influence |
| Para | Electron-donating (+I, +M) | Low steric hindrance |
Electrophilic Aromatic Substitution (EAS) Patterns
In this compound, the directing effects of three substituents—cyclopropyl, fluoro, and aldehyde—determine the pattern of electrophilic aromatic substitution (EAS). The interplay of their electronic and steric properties dictates the position of incoming electrophiles. masterorganicchemistry.comlibretexts.org
Cyclopropyl Group: As an ortho, para-director, it activates the ring towards EAS due to its electron-donating nature. rsc.org
Fluoro Group: Halogens are generally deactivating due to their strong -I (inductive) effect, but they are ortho, para-directors because of their +M (mesomeric) effect, where a lone pair of electrons can be donated to the ring.
Aldehyde Group (-CHO): The aldehyde group is a meta-director and is strongly deactivating due to its electron-withdrawing nature (-I and -M effects). numberanalytics.com
In this molecule, the positions are influenced as follows:
The cyclopropyl group at C2 directs ortho (C3) and para (C5).
The fluoro group at C4 directs ortho (C3 and C5) and para (C1, which is already substituted).
The aldehyde group at C1 directs meta (C3 and C5).
Both the activating cyclopropyl group and the deactivating but ortho, para-directing fluoro group reinforce the direction of electrophilic attack to positions 3 and 5. The strongly deactivating and meta-directing aldehyde group also directs to these same positions. Therefore, electrophilic substitution is strongly favored at the C3 and C5 positions. The steric bulk of the cyclopropyl group at C2 might slightly favor substitution at the C5 position over the C3 position.
| Substituent | Position | Electronic Effect | Directing Effect |
| -CHO | 1 | Deactivating (-I, -M) | Meta |
| -c-C3H5 | 2 | Activating (+I, +M) | Ortho, Para |
| -F | 4 | Deactivating (-I), Directing (+M) | Ortho, Para |
Cyclopropane Ring Reactivity and Strain Release
The cyclopropane ring is characterized by significant ring strain, approximately 27.5 kcal/mol, due to its compressed C-C-C bond angles of 60°. nih.gov This strain makes the ring susceptible to reactions that lead to its opening, thereby relieving the strain energy.
Ring-Opening Reactions and Rearrangements
The strained C-C bonds of the cyclopropane ring can be cleaved under various conditions, particularly through electrophilic attack. nih.govdalalinstitute.com In the context of an aryl cyclopropane, such as in this compound, the presence of the aromatic ring can facilitate ring-opening. Protonation of the cyclopropane ring, often catalyzed by a Brønsted or Lewis acid, can lead to a carbocationic intermediate. nih.gov This intermediate can then be attacked by a nucleophile, resulting in a ring-opened product. nih.govyoutube.com The regioselectivity of the ring opening is influenced by the stability of the resulting carbocation, which in this case would be stabilized by the adjacent aromatic ring.
Rearrangements of the cyclopropylmethyl cation, which could be formed during such reactions, are also possible, leading to homoallyl and cyclobutyl cations. The specific products formed would depend on the reaction conditions and the nature of the electrophile and any nucleophiles present.
Cycloaddition Reactions Involving the Cyclopropyl Moiety (e.g., [3+2]-cycloadditions)
Donor-acceptor (D-A) cyclopropanes are known to participate in a variety of formal cycloaddition reactions. acs.orgresearchgate.net In these reactions, the cyclopropane acts as a three-carbon building block. acs.orgresearchgate.net The presence of an electron-donating group (like the cyclopropyl group itself) and an electron-withdrawing group facilitates the heterolytic cleavage of a C-C bond in the ring, forming a 1,3-zwitterionic intermediate. acs.org This intermediate can then react with a dipolarophile in a [3+2]-cycloaddition to form a five-membered ring. marquette.eduwikipedia.org While the subject molecule itself is not a classic D-A cyclopropane, the principles of cyclopropane reactivity suggest that under appropriate conditions, it could potentially engage in such transformations. sci-hub.se For instance, Lewis acid catalysis can promote these types of cycloadditions. acs.org
Role as a Donor Group in Cyclopropane Chemistry
The cyclopropyl group is recognized for its ability to act as an effective electron donor, capable of stabilizing an adjacent positive charge. wikipedia.orgacs.orgacs.org This donor capacity is attributed to the overlap of the cyclopropane's Walsh orbitals with an adjacent empty p-orbital. acs.org Kinetic studies have demonstrated that the donor ability of a cyclopropyl group is intermediate between that of an electron-neutral phenyl group and an electron-rich p-methoxyphenyl group. acs.orgacs.org In reactions involving donor-acceptor cyclopropanes, the cyclopropyl group can function as the donor component, facilitating cycloaddition reactions. acs.orgacs.org For example, in a formal cycloaddition with 4-fluorobenzaldehyde, a cyclopropyl-substituted donor-acceptor cyclopropane reacted about ten times slower than a p-methoxyphenyl-substituted one but significantly faster than a phenyl-substituted one. acs.orgacs.org
Reaction Mechanism Elucidation and Kinetic Studies
Detailed mechanistic and kinetic studies specifically for this compound are not extensively reported in the literature. However, understanding can be extrapolated from studies on similar molecules.
Kinetic investigations of the cleavage of phenylcyclopropanone acetals in acidic conditions have shown mechanisms ranging from A-1 to A-SE2, depending on the acid concentration. marquette.edu The A-SE2 mechanism involves a rate-determining protonation of the cyclopropane ring. marquette.edu
In the context of cycloadditions, kinetic experiments on donor-acceptor cyclopropanes reacting with 4-fluorobenzaldehyde were conducted using ¹⁹F NMR spectroscopy to quantify the donor ability of various substituents. acs.orgacs.org These studies revealed a stepwise mechanism initiated by the nucleophilic attack of the aldehyde on the polarized cyclopropane ring, leading to simultaneous bond-breaking. acs.org A similar approach could be employed to study the reactivity of this compound in various reactions. The presence of the fluorine atom provides a convenient NMR handle for monitoring reaction kinetics.
The table below outlines the relative reaction rates from a study on donor-acceptor cyclopropanes, which illustrates the donor capacity of the cyclopropyl group.
| Donor Group on Cyclopropane | Relative Reaction Rate (approx.) |
| p-Methoxyphenyl | ~10x faster than Cyclopropyl |
| Cyclopropyl | ~5x faster than p-Methylphenyl |
| p-Methylphenyl | ~2x faster than Phenyl |
| Phenyl | Baseline |
| o-Methoxyphenyl | Similar to Phenyl |
Data derived from kinetic studies of formal cycloaddition with 4-fluorobenzaldehyde. acs.orgacs.org
Transition State Analysis and Reaction Pathways
The reactivity of this compound is primarily centered around the electrophilic carbonyl carbon of the aldehyde group and the unique properties of the cyclopropyl and fluoroaromatic systems.
Nucleophilic Addition to the Carbonyl Group: The most common reaction pathway for aldehydes is nucleophilic addition. libretexts.orgmasterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com The subsequent protonation of this intermediate yields an alcohol. libretexts.org The reaction mechanism involves the rehybridization of the carbonyl carbon from sp² to sp³. libretexts.org
The presence of the ortho-cyclopropyl group and para-fluoro group influences the reactivity of the aldehyde. The fluorine atom, being highly electronegative, exerts an electron-withdrawing effect, which can increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. acs.org Conversely, the cyclopropyl group, particularly at the ortho position, can have complex electronic and steric effects. Cyclopropyl groups can exhibit π-character and participate in conjugation, potentially influencing the electronic properties of the aromatic ring and the attached aldehyde. rsc.orgrsc.org
Potential Reaction Pathways:
Knoevenagel Condensation: In the presence of a compound with an active methylene group and a base, this compound would be expected to undergo Knoevenagel condensation. This reaction involves the formation of a new carbon-carbon double bond. Studies on the related 4-fluorobenzaldehyde show that this condensation can be a key step in multi-component reactions. acs.orgmdpi.com The likely pathway involves the initial formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde.
Wittig Reaction: The aldehyde can react with a phosphorus ylide (Wittig reagent) to form an alkene, replacing the C=O bond with a C=C bond. This is a standard method for alkene synthesis from aldehydes and ketones.
Grignard and Organolithium Reactions: Addition of organometallic reagents like Grignard reagents or organolithium compounds to the aldehyde would lead to the formation of secondary alcohols. The nucleophilic carbon of the organometallic reagent attacks the carbonyl carbon. youtube.com
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com The mechanism involves the transfer of a hydride ion to the carbonyl carbon.
Ring-Opening Reactions of the Cyclopropyl Group: The cyclopropyl group itself can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids or electrophiles. nih.gov Theoretical studies suggest that σ-acceptor groups can weaken the distal C-C bond of the cyclopropane ring, making it susceptible to cleavage. nih.gov However, these reactions typically require specific and often harsh conditions.
Transition State Considerations: For nucleophilic addition reactions, the transition state involves the approach of the nucleophile to the trigonal planar carbonyl carbon. The geometry of this approach can be influenced by the steric bulk of the ortho-cyclopropyl group. Computational studies on related systems, such as the Henry reaction of benzaldehyde, have been used to analyze the diastereomeric transition states and explain stereoselectivity. nih.gov Similar computational analysis for this compound would be necessary to determine the precise energy barriers and preferred reaction pathways. In reactions involving the cyclopropyl ring, such as electrophilic ring-opening, the transition state would involve the formation of a carbocationic intermediate. nih.gov
Identification of Reaction Intermediates
Reaction intermediates are transient, high-energy species that are formed during a chemical transformation. libretexts.orgfiveable.me The identification of these intermediates is crucial for understanding the reaction mechanism.
Tetrahedral Alkoxide Intermediate: In nucleophilic addition reactions at the carbonyl group, the primary intermediate is a tetrahedral alkoxide. libretexts.org This species is formed when the nucleophile bonds to the carbonyl carbon, and the π-electrons of the C=O bond move to the oxygen atom, creating a negatively charged oxygen. libretexts.orgyoutube.com This intermediate is typically short-lived and is protonated in a subsequent step to yield the final alcohol product.
Carbocation Intermediates: Reactions involving the cyclopropyl ring, particularly acid-catalyzed ring-opening, would likely proceed through carbocation intermediates. nih.gov The stability of these carbocations would be influenced by the substitution pattern on the ring. The phenyl group can stabilize an adjacent carbocation through resonance.
Radical Intermediates: In some reactions, radical intermediates may be formed. For instance, reactions initiated by radical initiators or under photochemical conditions could involve the formation of radical species. Radicals are typically seven-electron intermediates. libretexts.org
Meisenheimer Complex: In reactions where a nucleophile attacks the aromatic ring, a Meisenheimer complex could be formed as an intermediate. This is particularly relevant in nucleophilic aromatic substitution (SNAr) reactions. For a related compound, 4-fluorobenzaldehyde, the formation of a Meisenheimer complex has been proposed in reactions involving nucleophilic substitution of the fluorine atom. acs.orgmdpi.com However, for this to occur with this compound, a strong electron-withdrawing group would need to be present to activate the ring for nucleophilic attack, and the aldehyde group itself provides some activation.
The table below summarizes the potential intermediates in reactions involving this compound.
| Reaction Type | Potential Intermediate | Description |
| Nucleophilic Addition | Tetrahedral Alkoxide | An sp³-hybridized carbon with a negatively charged oxygen atom. |
| Ring-Opening of Cyclopropyl Group | Carbocation | A positively charged carbon atom resulting from the cleavage of the cyclopropane ring. |
| Radical Reactions | Radical | A species with an unpaired electron. |
| Nucleophilic Aromatic Substitution | Meisenheimer Complex | A resonance-stabilized anionic intermediate formed by the addition of a nucleophile to the aromatic ring. |
Advanced Applications in Organic Synthesis and Materials Science
A Key Intermediate in the Synthesis of Complex Organic Scaffolds
The distinct arrangement of functional groups in 2-Cyclopropyl-4-fluorobenzaldehyde makes it a valuable precursor for a variety of complex organic structures. Its aldehyde functionality serves as a versatile handle for a wide range of chemical transformations, while the cyclopropyl (B3062369) and fluoro substituents impart unique steric and electronic properties to the resulting molecules.
Precursor for Diverse Heterocyclic Compounds
This compound is a valuable starting material for the synthesis of a diverse array of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. The aldehyde group readily participates in condensation reactions with various nucleophiles to form a wide range of heterocyclic rings.
For instance, it can be utilized in multicomponent reactions, a powerful strategy for the efficient synthesis of complex molecules in a single step. core.ac.uk While specific examples detailing the use of this compound in the synthesis of a broad range of heterocycles such as imidazoles, oxazoles, thiazoles, and pyrimidines are still emerging in dedicated literature, the known reactivity of benzaldehydes in established synthetic routes for these systems suggests its high potential. rsc.orgbohrium.comorganic-chemistry.orgnih.govbaranlab.orgrsc.orgorganic-chemistry.orgnih.govijpsonline.comnih.govscispace.com For example, the synthesis of various 2,4-disubstituted oxazoles has been achieved from α-amino acids, a process where a substituted benzaldehyde (B42025) could be a key reactant. nih.gov Similarly, general methods for pyrimidine (B1678525) synthesis often involve the condensation of a carbonyl compound, highlighting a potential application for this compound. scispace.comorganic-chemistry.org
Building Block for Polycyclic and Chiral Structures
The presence of the cyclopropyl group in this compound provides a unique opportunity for the construction of polycyclic and chiral structures. The strained three-membered ring can participate in various ring-opening and rearrangement reactions, leading to the formation of larger and more complex carbocyclic and heterocyclic systems.
While direct examples of the synthesis of polycyclic systems from this compound are not extensively documented, the principles of stereoselective cyclopropanation and subsequent transformations offer a pathway to such structures. nih.govresearchgate.netnih.gov The synthesis of enantiomerically enriched cyclopropanes is a well-established field, often employing chiral auxiliaries to control the stereochemical outcome of reactions. nih.govresearchgate.net These chiral cyclopropane (B1198618) derivatives can then serve as building blocks for more complex chiral molecules. The development of stereoselective routes to enantiomerically enriched bicyclic cyclopropane derivatives showcases the potential for creating complex polycyclic systems from cyclopropane precursors. researchgate.net
Synthetic Utility in Multi-Step Organic Transformations
The versatility of this compound is particularly evident in its application in multi-step organic transformations, where it serves as a crucial intermediate in the synthesis of high-value molecules, including pharmaceuticals.
A significant application is in the synthesis of quinoline (B57606) derivatives, which are important scaffolds in medicinal chemistry. For example, a derivative of the subject compound, 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde, is a key intermediate in the synthesis of HMG-CoA reductase inhibitors, a class of cholesterol-lowering drugs. nih.gov This transformation highlights the utility of the cyclopropyl and fluorophenyl moieties in constructing complex, biologically active molecules. The synthesis of this quinoline intermediate often involves a multi-step sequence where the initial benzaldehyde is transformed into the final complex structure.
Development of Specialty Chemicals and Agrochemical Precursors
The unique combination of a cyclopropyl ring and a fluorine atom in this compound makes it an attractive precursor for the development of specialty chemicals and agrochemicals. Fluorine-containing compounds often exhibit enhanced biological activity and improved metabolic stability, properties that are highly desirable in the agrochemical industry. dovepress.com
While direct patent literature for agrochemicals specifically derived from this compound is not abundant, the structural motifs present in the molecule are found in various active compounds. For instance, many modern insecticides and herbicides contain cyclopropane rings and fluorinated aromatic moieties. The aldehyde group provides a convenient point of attachment for other functional groups necessary for biological activity. The synthesis of piperidine-derived thiosemicarbazones as potential inhibitors of dihydrofolate reductase has been reported starting from 4-fluorobenzaldehyde (B137897), indicating a potential synthetic route where the cyclopropyl group could be incorporated to modulate activity. nih.gov
Contribution to Advanced Material Development
The application of this compound is also extending into the realm of materials science, where its distinct structural features can be harnessed to create polymers and other advanced materials with tailored properties.
Monomers and Building Blocks for Polymer Synthesis
Fluorinated aldehydes are known to be useful in the synthesis of polymers that are chemically and thermally resistant. google.com The incorporation of fluorine can impart desirable properties such as hydrophobicity, thermal stability, and low surface energy. acs.orgnih.gov While specific polymerization studies involving this compound are not yet widely reported, its structure suggests potential as a monomer or a key building block.
The aldehyde group can be used in polymerization reactions, for example, through condensation with other monomers to form polyacetals or other polymer backbones. The cyclopropyl group can influence the polymer's physical properties, such as its glass transition temperature and mechanical strength. Furthermore, the fluorine atom can enhance the polymer's resistance to chemical degradation and improve its performance in demanding applications. The use of fluorinated aldehydes in the synthesis of fluorinated polyphosphazenes demonstrates the utility of such monomers in creating high-performance polymers. acs.org
Lack of Specific Research Data on this compound as a Precursor for Functional Materials
Despite a comprehensive search of scientific literature and patent databases, there is a notable absence of specific research findings on the application of This compound as a direct precursor for the synthesis of functional materials such as liquid crystals and polymers. While the fields of organic synthesis and materials science actively explore compounds with similar structural motifs—namely fluorinated and cyclopropyl-containing molecules—for the development of advanced materials, research explicitly detailing the use of this compound for these purposes could not be located.
The investigation into the advanced applications of this specific compound did not yield the detailed research findings or the necessary data to construct the requested analysis on its role in creating functional materials. General information on related compounds suggests that the presence of a fluorine atom and a cyclopropyl group can be advantageous in the design of liquid crystals and specialized polymers. Fluorine substitution is a common strategy to modulate properties such as dielectric anisotropy in liquid crystals, while cyclopropyl groups can influence molecular packing and conformational rigidity. beilstein-journals.orgbeilstein-journals.orgnih.gov
However, without direct studies on this compound, any discussion on its role as a precursor for functional materials would be speculative and fall outside the scope of scientifically accurate reporting. Consequently, the creation of data tables detailing the properties of liquid crystals or polymers derived from this compound is not possible at this time.
Further research and publication in the field are required to elucidate the potential of this compound in the synthesis of advanced functional materials.
Spectroscopic and Structural Characterization Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment (e.g., 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-Cyclopropyl-4-fluorobenzaldehyde, ¹H and ¹³C NMR provide foundational information about the chemical environment of each proton and carbon atom. The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aldehydic proton, the aromatic protons, and the protons of the cyclopropyl (B3062369) group. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern on the benzene (B151609) ring.
To achieve unambiguous assignment of all proton and carbon signals and to determine the connectivity within the molecule, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed.
COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals proton-proton coupling interactions. For this compound, COSY would show correlations between adjacent protons on the aromatic ring, as well as between the methine and methylene (B1212753) protons of the cyclopropyl group. This is crucial for definitively assigning the regiochemistry of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. By mapping the proton signals to their corresponding carbon signals, a complete and unambiguous assignment of the ¹³C NMR spectrum is possible.
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis (e.g., HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula.
For this compound (C₁₀H₉FO), the expected exact mass can be calculated and compared with the experimentally determined value from HRMS, typically with an accuracy of a few parts per million (ppm). This serves as a definitive confirmation of the compound's elemental composition.
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI) or other ionization techniques, the molecule will break apart in a predictable manner. Common fragmentation pathways for benzaldehydes include the loss of the formyl radical (•CHO) or a hydrogen atom. The presence of the cyclopropyl and fluoro substituents would also lead to characteristic fragment ions. Analysis of these fragments helps to piece together the structure of the parent molecule.
While a detailed experimental fragmentation analysis for this compound is not widely published, predicted collision cross-section (CCS) data for various adducts of the molecule are available. This data, derived from ion mobility-mass spectrometry, provides information about the size and shape of the ions in the gas phase.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 165.07102 | 128.5 |
| [M+Na]⁺ | 187.05296 | 139.5 |
| [M-H]⁻ | 163.05646 | 135.4 |
| [M+NH₄]⁺ | 182.09756 | 144.7 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) Spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.
Key expected vibrational frequencies include:
C=O Stretch: A strong absorption band in the region of 1700-1680 cm⁻¹, characteristic of an aromatic aldehyde carbonyl group.
C-H Stretch (Aldehyde): A pair of weak to medium bands typically found around 2850 cm⁻¹ and 2750 cm⁻¹.
C-H Stretch (Aromatic and Cyclopropyl): Absorptions above 3000 cm⁻¹ for the aromatic C-H bonds and slightly below 3000 cm⁻¹ for the cyclopropyl C-H bonds.
C=C Stretch (Aromatic): Several bands in the 1600-1450 cm⁻¹ region.
C-F Stretch: A strong absorption typically in the 1250-1000 cm⁻¹ region.
For comparison, the IR spectrum of the related compound, 4-fluorobenzaldehyde (B137897), shows a strong carbonyl stretch at approximately 1705 cm⁻¹ and a C-F stretch around 1230 cm⁻¹. nih.govnist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. Aromatic aldehydes typically exhibit two main absorption bands: a strong band at shorter wavelengths (around 240-280 nm) corresponding to a π → π* transition of the conjugated system, and a weaker band at longer wavelengths (around 300-350 nm) due to the n → π* transition of the carbonyl group.
X-ray Crystallography for Absolute Stereochemistry and Conformation Elucidation of Derivatives and Analogues
While a crystal structure for this compound itself has not been reported in the crystallographic databases, the technique is extensively used to study derivatives and analogues of substituted benzaldehydes. nih.govrsc.org For chiral derivatives of this compound, X-ray crystallography would be the definitive method for determining the absolute stereochemistry.
The analysis of crystal packing reveals intermolecular interactions such as hydrogen bonding, π-π stacking, and other van der Waals forces that govern the supramolecular assembly in the solid state. For derivatives of this compound, understanding these interactions is crucial for comprehending their physical properties.
Computational and Theoretical Insights into this compound Remain Elusive
Despite a comprehensive search of scientific literature and chemical databases, detailed computational and theoretical modeling studies specifically focused on the chemical compound this compound are not publicly available at this time. While general information regarding its basic properties and structure can be found in databases such as PubChem, in-depth research articles detailing its electronic structure, reaction mechanisms, and conformational dynamics have not been published.
Computational chemistry and theoretical modeling are powerful tools for understanding the behavior of molecules at the atomic level. Techniques such as Density Functional Theory (DFT) are routinely used to perform electronic structure calculations, which can elucidate the distribution of electrons within a molecule and identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This information is crucial for predicting a molecule's reactivity and spectroscopic properties.
Furthermore, computational methods allow for the modeling of reaction mechanisms, including the identification of transition states and the calculation of reaction energy profiles using techniques like Intrinsic Reaction Coordinate (IRC) calculations. Such studies are invaluable for understanding how a molecule participates in chemical transformations and how factors like solvent choice can influence reaction pathways.
Conformational analysis and molecular dynamics simulations provide insights into the three-dimensional shapes a molecule can adopt and its dynamic behavior over time. This is particularly relevant for a molecule like this compound, which possesses a flexible cyclopropyl group and a rotatable aldehyde functional group.
Although computational studies have been conducted on related benzaldehyde (B42025) derivatives, the specific combination of a cyclopropyl group at the 2-position and a fluorine atom at the 4-position of the benzene ring presents a unique electronic and steric environment. Without dedicated theoretical investigations, a detailed understanding of the computational and theoretical chemistry of this compound remains an area for future research.
Computational Chemistry and Theoretical Modeling Studies
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies that aim to establish a mathematical correlation between the structural features of a series of compounds and their measured reactivity in a particular chemical transformation. researchgate.netnih.gov These models are valuable tools in physical organic chemistry and chemical process development for predicting the reactivity of new compounds and for gaining insights into reaction mechanisms. researchgate.net
As of the latest literature review, specific Quantitative Structure-Reactivity Relationship (QSRR) studies dedicated exclusively to 2-Cyclopropyl-4-fluorobenzaldehyde could not be identified. However, the principles of QSRR have been extensively applied to substituted benzaldehydes in various reactions, providing a solid framework for predicting how the unique combination of the cyclopropyl (B3062369) and fluorine substituents would influence the reactivity of this compound. researchgate.netnih.gov
In a typical QSRR study for a series of substituted benzaldehydes, a set of molecular descriptors is calculated for each compound. researchgate.net These descriptors quantify various aspects of the molecule's electronic and steric properties. For this compound, key descriptors would include:
Electronic Descriptors: These parameters describe the electron-donating or electron-withdrawing nature of the substituents. The fluorine atom at the para position is known to be electron-withdrawing through its inductive effect, while the cyclopropyl group at the ortho position can exhibit electron-donating properties through conjugation with the aromatic ring. The interplay of these effects on the electron density of the aldehyde group is a primary determinant of its reactivity. researchgate.net
Steric Descriptors: The size and spatial arrangement of the cyclopropyl group at the ortho position would be quantified. Steric hindrance can affect the accessibility of the aldehyde carbonyl group to attacking reagents, thereby influencing reaction rates. researchgate.net
Once these descriptors are calculated, they are correlated with experimentally measured reactivity data, such as reaction rate constants (k), using statistical methods like multiple linear regression. researchgate.net The resulting QSRR equation takes the general form:
log(k) = a(Electronic Descriptor) + b(Steric Descriptor) + c
where 'a', 'b', and 'c' are constants derived from the regression analysis.
For instance, in the oxidation of substituted benzaldehydes, the reaction rates have been shown to correlate well with electronic and steric parameters of the substituents. researchgate.net A positive coefficient for an electronic descriptor that represents electron-withdrawing character would indicate that electron-withdrawing groups accelerate the reaction, suggesting an electron-deficient transition state. researchgate.net Conversely, a negative coefficient for a steric descriptor would imply that bulky substituents retard the reaction due to steric hindrance.
To illustrate how a QSRR study for this compound and related compounds might be presented, a hypothetical data table is shown below. This table includes common electronic (Hammett's sigma constant, σ) and steric (Taft's steric parameter, Es) descriptors, along with a hypothetical relative rate constant for a generic reaction.
| Compound | Substituent (ortho) | Substituent (para) | Electronic Descriptor (σ_p) | Steric Descriptor (Es_ortho) | Hypothetical log(k_rel) |
|---|---|---|---|---|---|
| Benzaldehyde (B42025) | H | H | 0.00 | 1.24 | 0.00 |
| 4-Fluorobenzaldehyde (B137897) | H | F | 0.06 | 1.24 | 0.15 |
| 2-Cyclopropylbenzaldehyde | c-Pr | H | 0.00 | -0.41 | -0.20 |
| This compound | c-Pr | F | 0.06 | -0.41 | -0.05 |
| 2-Methyl-4-fluorobenzaldehyde | CH3 | F | 0.06 | 0.00 | 0.10 |
In this hypothetical table, the electronic effect of the para-fluoro substituent is expected to slightly increase the reactivity (positive log(k_rel)), while the steric bulk of the ortho-cyclopropyl group would decrease it. The actual observed reactivity of this compound would be a composite of these and other potential electronic interactions. A comprehensive QSRR study with a larger dataset of related compounds would allow for the deconvolution of these effects and the development of a predictive model for its reactivity in various chemical transformations.
Future Research Directions and Emerging Trends
Exploration of Novel Catalytic Systems for Enantioselective and Diastereoselective Transformations
The development of stereoselective reactions involving 2-cyclopropyl-4-fluorobenzaldehyde is a burgeoning area of research. The presence of a prochiral aldehyde group makes it an ideal substrate for asymmetric synthesis, enabling access to chiral molecules with high enantiomeric and diastereomeric purity.
Future research will likely focus on the application of novel organocatalytic and transition-metal-catalyzed reactions. For instance, organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for the enantioselective functionalization of aldehydes. nih.gov The use of chiral amines or phosphoric acids can facilitate a variety of transformations, including asymmetric aldol, Mannich, and Michael reactions, with this compound as the electrophile. The enantioselective desymmetrization of meso-cyclopropyl carbaldehydes through a merged iminium-enamine activation has been shown to produce 1,3-chlorochalcogenated products with good to high diastereo- and enantioselectivities, a strategy that could be adapted for this compound. nih.gov
Transition metal catalysis, employing chiral ligands, also offers a plethora of opportunities. Catalytic systems based on rhodium, palladium, iridium, and copper are expected to be explored for enantioselective additions of various nucleophiles to the aldehyde. For example, iridium-catalyzed asymmetric deoxygenative [3+2] cycloadditions between carboxylic acids and vinylcyclopropanes have been developed, suggesting the potential for similar reactivity with this compound. acs.org Furthermore, the development of catalytic enantioselective fluorination and chlorination reactions of carbonyl compounds using complexes like dbfox-NiII highlights the potential for further stereoselective modifications of this molecule. organic-chemistry.org
The synthesis of novel cyclopropyl (B3062369) carbocyclic nucleosides with quaternary stereogenic centers has been achieved from cyclopropane (B1198618) precursors derived from D-glyceraldehyde. nih.gov This underscores the potential of using building blocks like this compound in the stereocontrolled synthesis of complex, biologically active molecules. The photocatalytic asymmetric [3+2] cycloadditions of aryl cyclopropyl ketones also provide a precedent for stereocontrolled reactions involving the cyclopropyl moiety. nih.gov
| Catalytic Approach | Potential Transformation | Expected Outcome |
| Organocatalysis (e.g., chiral amines, phosphoric acids) | Asymmetric aldol, Mannich, Michael reactions | Enantioenriched alcohols, amines, and adducts |
| Transition Metal Catalysis (e.g., Rh, Pd, Ir, Cu with chiral ligands) | Enantioselective nucleophilic additions (e.g., allylation, arylation) | Chiral secondary alcohols |
| Enantioselective Desymmetrization | Ring-opening reactions of the cyclopropyl group | Functionalized products with multiple stereocenters |
| Photocatalysis | Asymmetric cycloadditions | Novel chiral heterocyclic scaffolds |
Integration with Flow Chemistry and Automated Synthesis Platforms
The adoption of continuous flow chemistry and automated synthesis platforms is a significant trend in modern chemical manufacturing, offering advantages in terms of safety, scalability, and efficiency. vapourtec.comalmacgroup.com this compound is well-suited for integration into these technologies.
Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for reactions involving reactive intermediates or hazardous reagents. nih.gov The synthesis of fluorinated compounds, which can involve toxic and corrosive reagents, can be performed more safely in closed-loop flow systems. nih.govchimia.ch For instance, the continuous gas/liquid-liquid/liquid flow synthesis of 4-fluoropyrazole derivatives by selective direct fluorination has been successfully demonstrated. nih.gov Superheated flow technology, which operates above the solvent's boiling point, can significantly accelerate reaction rates, making processes more economically viable. acs.org
Automated synthesis platforms can be employed for high-throughput screening of reaction conditions and for the rapid synthesis of libraries of derivatives based on the this compound scaffold. This is particularly relevant for drug discovery, where the ability to quickly generate and test a large number of analogues is crucial. nih.gov The modular nature of flow chemistry facilitates the construction of multi-step, automated sequences, enabling the "telescoping" of reactions without the need for intermediate purification steps. mdpi.commdpi.com
| Technology | Application for this compound | Advantages |
| Flow Chemistry | Synthesis and subsequent transformations | Enhanced safety, precise control, improved scalability |
| Automated Synthesis | High-throughput screening, library synthesis | Rapid optimization, accelerated drug discovery |
| Superheated Flow | Accelerated reaction rates for synthesis and derivatization | Increased efficiency and economic viability |
| Modular Flow Systems | Multi-step continuous synthesis | Reduced manual handling, streamlined production |
Development of this compound as a Probe for Mechanistic Investigations
The unique combination of a reactive aldehyde, a strained cyclopropyl ring, and a fluorine atom makes this compound a potentially valuable tool for mechanistic studies in organic chemistry.
The aldehyde group can serve as a reactive handle for derivatization with various reporter groups, such as fluorophores or spin labels. rsc.org This would allow for the tracking of the molecule in complex biological systems or for the study of its interactions with enzymes or receptors. Recently, magnetic resonance (MR) probes containing α-effect nucleophiles have been designed to target aldehydes in vivo to report on tissue fibrogenesis, highlighting the potential of aldehyde-targeting probes in diagnostics. nih.gov
The cyclopropyl group can act as a mechanistic probe itself. Its susceptibility to ring-opening reactions under various conditions (e.g., radical, acid-catalyzed, or transition-metal-mediated) can provide insights into reaction pathways. The stereochemical outcome of these ring-opening reactions can reveal information about the transition states and intermediates involved.
The fluorine atom can be used as a sensitive reporter for NMR-based mechanistic studies. ¹⁹F NMR is a powerful technique for probing the electronic environment of the fluorine atom, which can be influenced by changes in the molecule's conformation or binding to other species.
Design of Next-Generation Analogues with Tuned Reactivity Profiles
Systematic modification of the this compound structure can lead to the development of next-generation analogues with fine-tuned reactivity and biological activity.
Variations in the substitution pattern on the aromatic ring can modulate the electronic properties of the aldehyde group, influencing its reactivity towards nucleophiles. The introduction of electron-donating or electron-withdrawing groups at different positions can alter the electrophilicity of the carbonyl carbon.
Modification of the cyclopropyl group, for instance, by introducing substituents or by replacing it with other small, strained rings, can impact the molecule's conformational preferences and its susceptibility to ring-opening reactions. The synthesis of donor-acceptor cyclopropanes bearing a hydroxy group at the ortho-position of a donor aromatic substituent has been shown to create versatile building blocks for various transformations. nih.gov
Furthermore, the aldehyde functionality can be transformed into other functional groups, such as imines, oximes, or hydrazones, to create a diverse range of derivatives with different chemical and biological properties. The development of fluorinated diazoalkanes as versatile reagents for the synthesis of fluorinated compounds opens up new avenues for creating novel analogues. rsc.org The synthesis of fluorinated indolizidinone derivatives has been achieved through a multi-step sequence, showcasing the potential for creating complex fluorinated scaffolds. acs.org
| Modification Strategy | Target Property | Potential Application |
| Aromatic Ring Substitution | Electronic properties of the aldehyde | Tuning reactivity in organic synthesis |
| Cyclopropyl Group Modification | Conformational preferences, ring-strain | Probing steric and electronic effects in biological systems |
| Aldehyde Derivatization | Chemical and biological properties | Development of new drugs and chemical probes |
| Introduction of Novel Fluorinated Moieties | Lipophilicity, metabolic stability | Design of improved pharmaceutical agents |
Q & A
Q. What are the recommended safety protocols for handling 2-Cyclopropyl-4-fluorobenzaldehyde in laboratory settings?
Methodological Answer:
Q. How can researchers synthesize this compound, and what intermediates are critical?
Methodological Answer:
- Synthetic Pathway:
- Start with 4-fluorobenzaldehyde derivatives (e.g., 4-fluoro-2-methylbenzaldehyde) as precursors .
- Introduce the cyclopropyl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) using cyclopropane-containing reagents .
- Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate) and confirm structures via H/C NMR .
- Key Intermediates:
Q. What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Spectroscopy:
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular formula (e.g., CHFO) and isotopic patterns .
- Chromatography: HPLC or GC-MS for purity assessment (>95%) using C18 columns or polar stationary phases .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties of this compound?
Methodological Answer:
Q. What strategies optimize the regioselectivity of cyclopropane introduction in fluorinated benzaldehyde derivatives?
Methodological Answer:
- Reagent Selection:
- Use sterically hindered bases (e.g., LDA) to direct cyclopropane addition to the 2-position .
- Employ transition-metal catalysts (e.g., Pd/Cu) for directed C-H functionalization .
- Computational Modeling:
- DFT calculations (e.g., Gaussian) to predict transition-state energies and regioselectivity trends .
- Experimental Validation:
Q. How does the cyclopropyl group influence the reactivity of this compound in nucleophilic addition reactions?
Methodological Answer:
- Electronic Effects:
- The cyclopropyl ring’s strain increases electrophilicity at the aldehyde group, enhancing reactivity with Grignard reagents or hydride donors .
- Steric Effects:
- The cyclopropane moiety may hinder access to the aldehyde in bulky nucleophiles (e.g., tert-butylamines), requiring solvent optimization (e.g., DMF vs. THF) .
- Case Study: Compare reaction rates with/without cyclopropyl substitution using kinetic studies (e.g., UV-Vis monitoring) .
Q. What are the challenges in scaling up this compound synthesis while maintaining purity?
Methodological Answer:
- Process Optimization:
- Quality Control:
Q. How can researchers leverage this compound in drug discovery?
Methodological Answer:
- Pharmacophore Design:
- The aldehyde group serves as a reactive handle for Schiff base formation with amine-containing biomolecules .
- Fluorine enhances metabolic stability and bioavailability; cyclopropane improves lipophilicity .
- Biological Screening:
- Test against kinase targets (e.g., EGFR) using fluorescence polarization assays .
- Evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
